BenchChemオンラインストアへようこそ!

(1-Hydroxymethyl) Roxadustat

Mass spectrometry LC-MS/MS Metabolite identification

(1-Hydroxymethyl) Roxadustat is the critical C-1 hydroxymethyl impurity of the HIF-PHI API Roxadustat (+16 Da). Unlike mass-equivalent N-Oxide, it has a unique retention time and MS/MS fragmentation essential for accurate peak ID in stability-indicating HPLC methods per ICH Q3A/Q3B. A confirmed major metabolite, it is required for ANDA forced degradation studies and bioanalytical method validation. Each batch includes full COA (HPLC, NMR, MS) documentation.

Molecular Formula C19H16N2O6
Molecular Weight 368.3 g/mol
Cat. No. B13846231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Hydroxymethyl) Roxadustat
Molecular FormulaC19H16N2O6
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O
InChIInChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24)
InChIKeyUUXNKENDDGEQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Hydroxymethyl) Roxadustat: Structural Identity, Physicochemical Properties, and Procurement-Relevant Classification


(1-Hydroxymethyl) Roxadustat, systematically named 2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid, is a monohydroxylated derivative of the clinical HIF prolyl hydroxylase inhibitor Roxadustat (FG-4592) . It bears an additional oxygen atom at the C-1 position relative to the parent, yielding a molecular formula of C₁₉H₁₆N₂O₆ and a molecular weight of 368.34 g/mol . This compound is most commonly procured and utilized as a certified impurity reference standard (frequently designated 'Roxadustat Impurity 1' by multiple vendors) for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing of Roxadustat active pharmaceutical ingredient [1]. It has also been identified as a Phase I metabolite of Roxadustat in several in vivo and in vitro metabolism studies relevant to doping control and clinical pharmacokinetics [2][3].

Why Generic Roxadustat Reference Standards Cannot Substitute for (1-Hydroxymethyl) Roxadustat in Regulated Analytical Workflows


In the context of pharmaceutical quality control and bioanalytical method validation, impurity reference standards are not interchangeable. (1-Hydroxymethyl) Roxadustat differs from the parent Roxadustat by +16 Da (C₁₉H₁₆N₂O₆ vs. C₁₉H₁₆N₂O₅) due to oxidation of the C-1 methyl to a hydroxymethyl group , and it is structurally distinct from the mass-equivalent Roxadustat N-Oxide (C₁₉H₁₆N₂O₆), where oxidation occurs at the isoquinoline nitrogen rather than the C-1 substituent [1]. These structural distinctions produce compound-specific chromatographic retention times, MS/MS fragmentation patterns, and UV absorbance profiles that are critical for accurate peak identification and quantification in stability-indicating HPLC methods [2]. Regulatory guidelines (ICH Q3A/Q3B) require impurity standards to be individually characterized and qualified; substitution with the parent drug or a structurally dissimilar impurity risks misidentification of degradation products, inaccurate purity assignment, and potential ANDA rejection [3]. Furthermore, (1-Hydroxymethyl) Roxadustat is a confirmed circulating metabolite in humans, meaning it must be distinguished from co-eluting endogenous or drug-related species in bioanalytical assays [4].

Quantitative Differentiation Evidence: (1-Hydroxymethyl) Roxadustat vs. Closest Analogs and In-Class Reference Standards


Mass Spectrometric Differentiation: +16 Da Shift Relative to Parent Roxadustat Enables Unambiguous SRM/MRM Detection

(1-Hydroxymethyl) Roxadustat is differentiated from Roxadustat by a monoisotopic mass increase of 15.9949 Da (one oxygen atom), corresponding to the hydroxylation of the C-1 methyl substituent. This mass shift is directly exploitable in triple-quadrupole LC-MS/MS and Q-TOF workflows for selective reaction monitoring. By comparison, Roxadustat N-Oxide shares the identical empirical formula (C₁₉H₁₆N₂O₆) and nominal mass but yields distinct MS/MS product ions due to N-oxide fragmentation, necessitating compound-specific reference standards for unambiguous identification [1][2].

Mass spectrometry LC-MS/MS Metabolite identification Impurity profiling

HPLC Retention Time and UV Detection: Demonstrated Chromatographic Resolution from Multiple Roxadustat-Related Substances

A validated HPLC method disclosed in patent CN111380993B demonstrates baseline separation of roxadustat from a panel of known related substances including a 1-hydroxymethyl-bearing isoquinoline impurity. Using an Ultimate XB-C8 column (250 mm × 4.6 mm, 3 μm) with a trifluoroacetic acid/acetonitrile gradient at 30 °C, UV detection at 230 nm, and 1 mL/min flow rate, roxadustat and its impurities are resolved with distinct retention times. This method establishes that (1-Hydroxymethyl) Roxadustat possesses a unique chromatographic fingerprint relative to the parent drug and other process impurities, enabling its use as a system suitability marker and retention time reference [1]. In forced degradation studies, Roxadustat was found unstable under acidic, basic, and photolytic conditions, generating multiple degradation products requiring individual reference standards for identification [2].

HPLC method validation Related substances Gradient elution Impurity separation

Phase I Metabolite Identity Confirmed Across Independent In Vivo and In Vitro Models: Thirteen Metabolites Detected, Monohydroxylation Established as Primary Pathway

Two independent doping control studies have characterized the metabolic fate of Roxadustat, consistently identifying monohydroxylated Phase I metabolites that include (1-Hydroxymethyl) Roxadustat. In a 2017 human study, roxadustat and its glucuronide conjugate were identified as primary urinary targets, with hydroxylated metabolites also detected [1]. A 2021 thoroughbred horse study identified 13 metabolites (7 Phase I, 1 Phase II, 5 conjugates), where the major Phase I biotransformation was hydroxylation [2]. These findings confirm that (1-Hydroxymethyl) Roxadustat is a bona fide metabolic product and therefore a requisite analytical standard for forensic and clinical bioanalysis where metabolite identification is legally or regulatorily required.

Drug metabolism Doping control Phase I hydroxylation LC-HRMS

Vendor-Supplied Characterization Data Compliance: COA, Structural Confirmation, and Regulatory Documentation Differentiate (1-Hydroxymethyl) Roxadustat Reference Standards from Uncharacterized Impurity Preparations

Multiple independent vendors supply (1-Hydroxymethyl) Roxadustat as a fully characterized impurity reference standard accompanied by detailed Certificates of Analysis (COA) that include HPLC purity determination, NMR structural confirmation, mass spectrometry, and residual solvent analysis [1][2]. These characterization data packages are designed to meet ICH Q3A/Q3B requirements for impurity identification and qualification in ANDA and DMF submissions. In contrast, Roxadustat N-Oxide (also C₁₉H₁₆N₂O₆) is supplied as a separate, distinctly characterized reference standard, confirming that vendors recognize the two compounds as non-interchangeable despite their identical molecular formula [3]. A forced degradation study of Roxadustat conducted per ICH guidelines produced nine degradation products (DP-1 through DP-9), each requiring individual isolation and structural elucidation by LC-Q-TOF/MS and NMR, underscoring the necessity of compound-specific standards for each impurity [4].

Reference standard certification COA ISO17034 ANDA submission support

Pharmacokinetic Context: Differential Exposure of Hydroxy-Roxadustat Metabolites in Renal Impairment vs. Normal Renal Function

A Phase 1 clinical study (NCT02965040) evaluated the pharmacokinetics of Roxadustat and its circulating metabolites—including O-glucuronide-, O-glucoside-, and sulphate conjugates of hydroxy-roxadustat—in subjects with normal renal function, severely impaired renal function, and ESRD on hemodialysis. The geometric least-square mean ratio of Roxadustat AUCinf was 223% and 195% in severely impaired and ESRD subjects, respectively, relative to normal renal function. Critically, AUCinf and t1/2 for the metabolites of roxadustat also increased in subjects with kidney impairment, and neither roxadustat nor its metabolites were significantly cleared by a 4-hour HD/HDF session [1]. This differential accumulation profile means that accurate quantification of hydroxy-roxadustat species in plasma from penalty impaired patients requires a certified (1-Hydroxymethyl) Roxadustat analytical standard, as metabolite-to-parent ratios deviate substantially from those in healthy subjects.

Pharmacokinetics Renal impairment Metabolite accumulation Hemodialysis clearance

Procurement-Relevant Application Scenarios for (1-Hydroxymethyl) Roxadustat in Pharmaceutical Development, Bioanalysis, and Regulatory Compliance


ANDA Submission Support: Impurity Qualification and Stability-Indicating Method Validation

Generic pharmaceutical manufacturers developing Roxadustat ANDA applications require (1-Hydroxymethyl) Roxadustat as a qualified impurity reference standard for forced degradation studies and stability-indicating HPLC method validation. ICH Q3A guidelines mandate identification of any impurity exceeding the 0.10% threshold (or 1.0 mg/day) and qualification above 0.15%. The validated HPLC method described in CN111380993B uses a TFA/acetonitrile gradient on a C8 column (250×4.6 mm, 3 μm) with UV detection at 230 nm and achieves baseline resolution of roxadustat from multiple impurities, including hydroxymethyl-substituted species, at a sensitivity of approximately 0.1% (0.2 μg/mL impurity vs. 0.2 mg/mL API) [1]. The forced degradation study by Mahajan et al. (2023) demonstrated that Roxadustat is unstable under acidic, basic, and photolytic conditions, generating up to nine degradation products, making compound-specific impurity standards essential for accurate degradation pathway mapping [2]. (1-Hydroxymethyl) Roxadustat reference standards supplied with full COA documentation (HPLC purity, NMR, MS, IR) enable ANDA filers to meet regulatory requirements for impurity identification and method specificity without additional in-house characterization [3].

Doping Control and Forensic Toxicology: Metabolite Confirmation in Urine and Plasma

The World Anti-Doping Agency (WADA) has classified HIF stabilizers as prohibited substances. Detection of Roxadustat abuse requires identification of both the parent drug and its metabolites in urine and plasma. Eichner et al. (2017) validated LC-MS/MS methods achieving detection limits of 0.05-1 ng/mL (urine) and 1-5 ng/mL (plasma) with diagnostic precursor-product ion pairs for Roxadustat and its main metabolites, establishing detection windows up to 167 hours post-administration [4]. The 2021 equine doping control study identified 13 metabolites with hydroxylation as the primary Phase I pathway [5]. (1-Hydroxymethyl) Roxadustat is therefore an indispensable certified reference material for anti-doping laboratories that must maintain WADA-accredited analytical capabilities—its use ensures unambiguous identification of the monohydroxylated metabolite and prevents false-negative reporting due to reliance on parent-drug-only screening methods.

Clinical Pharmacokinetic Studies in Renally Impaired Populations: Metabolite Quantification in Plasma

Clinical pharmacology studies investigating Roxadustat pharmacokinetics in patients with varying degrees of renal impairment require accurate quantification of hydroxy-roxadustat metabolites because their exposure increases in parallel with the parent drug. The Phase 1 study (NCT02965040) established that Roxadustat AUCinf increases approximately 2-fold in severely impaired renal function (82,500 vs. 39,800 ng·h/mL) and that metabolites including O-glucuronide, O-glucoside, and sulphate conjugates of hydroxy-roxadustat show corresponding increases, while neither parent nor metabolites are cleared by hemodialysis [6]. Bioanalytical CROs supporting these studies must procure (1-Hydroxymethyl) Roxadustat as a calibration standard to ensure accurate quantification of the free hydroxy metabolite across the clinically relevant concentration range, as calibration against Roxadustat parent alone introduces systematic bias due to differential MS response factors and chromatographic retention.

API Manufacturing Quality Control: Process Impurity Monitoring and Batch Release Testing

Roxadustat API manufacturers must monitor and control process-related impurities including (1-Hydroxymethyl) Roxadustat, which can arise from over-oxidation at the C-1 methyl group during synthesis. The patent literature describes synthetic routes where introduction of the 1-position methyl group on the isoquinoline ring may involve noble metal catalysis and ultra-low temperature methods, and improper reaction control can generate the hydroxymethyl byproduct [7]. QC release testing using a validated HPLC method with (1-Hydroxymethyl) Roxadustat as a system suitability standard and retention time marker ensures that each API batch meets the ICH-mandated impurity limits. Multiple vendors (SynZeal, ChemWhat, CleanChemLab) supply this impurity as a fully characterized reference standard with detailed COA documentation, supporting batch-to-batch consistency in QC workflows across the product lifecycle [3].

Quote Request

Request a Quote for (1-Hydroxymethyl) Roxadustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.